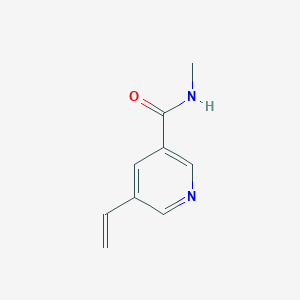

N-Methyl-5-vinylnicotinamide

Description

Properties

IUPAC Name |

5-ethenyl-N-methylpyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-3-7-4-8(6-11-5-7)9(12)10-2/h3-6H,1H2,2H3,(H,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDWJYUWESPRWAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CN=CC(=C1)C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Transformation of N Methyl 5 Vinylnicotinamide

Chemical Transformations Involving the Vinyl Group

The olefinic moiety of N-Methyl-5-vinylnicotinamide is a key site for chemical modifications. Its reactivity is modulated by the electronic effects of the pyridine (B92270) ring, which can influence the electron density of the double bond.

The vinyl group in vinylpyridines, and by extension in N-Methyl-5-vinylnicotinamide, can undergo electrophilic addition reactions. The pyridine ring's electron-withdrawing nature generally deactivates the double bond towards electrophilic attack compared to electron-rich alkenes. However, these reactions can be facilitated, often under acidic conditions which can activate the electrophile. For instance, the conjugate addition of nucleophiles to vinylpyridines is a well-established reaction, demonstrating the susceptibility of the β-carbon of the vinyl group to nucleophilic attack after protonation of the pyridine nitrogen or in the presence of a strong acid. acs.orgnih.gov This suggests that N-Methyl-5-vinylnicotinamide could react with various nucleophiles in a Michael-type addition. Similarly, halogenation with reagents like bromine is expected to proceed, with the pyridine ring potentially forming complexes with the halogen. acs.org

The vinyl group of N-Methyl-5-vinylnicotinamide is susceptible to radical-initiated reactions. This is most prominently observed in radical polymerization, where vinylpyridines serve as monomers. cmu.eduacs.orgacs.org The initiation of such a reaction would involve the addition of a radical species to the vinyl group, forming a new radical intermediate. This intermediate is stabilized by resonance with the pyridine ring, in a manner analogous to a benzylic radical. This inherent stability facilitates the propagation of radical chains. Studies on the radical polymerization of 2-vinylpyridine (B74390) and 4-vinylpyridine (B31050) have shown that this process can be controlled to produce polymers with specific properties, indicating the vinyl group's reactivity towards radicals. researchgate.netrsc.org

A significant transformation involving the vinyl group is the asymmetric carbosulfonylation of alkenes. While specific data for N-Methyl-5-vinylnicotinamide is not available, a study on the closely related 5-chloro-N-vinylnicotinamide demonstrates the feasibility of this reaction. This three-component reaction utilizes a dual nickel/photoredox catalytic system to form both a C-C and a C-S bond across the double bond with high enantioselectivity. The reaction proceeds with aryl or alkenyl halides and sulfinate precursors to yield chiral α-aryl sulfones. Given the structural similarity, N-Methyl-5-vinylnicotinamide is expected to be a suitable substrate for this transformation.

Table 1: Asymmetric Carbosulfonylation of 5-chloro-N-vinylnicotinamide

| Entry | Aryl Halide | Sulfinate Precursor | Yield (%) | Enantiomeric Ratio (er) |

| 1 | Phenyl bromide | Sodium benzenesulfinate | 60 | 93:7 |

Data is for the analogous compound 5-chloro-N-vinylnicotinamide and is presented as a representative example of the reactivity of the N-vinylnicotinamide system.

The vinyl group of N-Methyl-5-vinylnicotinamide can participate in cycloaddition reactions, acting as a dienophile. In Diels-Alder reactions, vinylazaarenes like vinylpyridines react with dienes to form cyclohexyl-appended azaarenes. rsc.org The reactivity in these [4+2] cycloadditions can be enhanced by the use of Lewis acids, which coordinate to the nitrogen of the pyridine ring, further activating the vinyl group as a dienophile. rsc.org Additionally, photochemical [2+2] cycloadditions of vinylpyridines have been reported, leading to the formation of cyclobutane (B1203170) derivatives. nih.govacs.org This suggests that N-Methyl-5-vinylnicotinamide could undergo similar cycloadditions to construct more complex heterocyclic systems. Poly(4-vinylpyridine) has also been utilized as a catalyst support in cycloaddition reactions, highlighting the utility of the vinylpyridine moiety in synthesis. researchgate.net

Reactions at the Nicotinamide (B372718) Carboxamide Functionality

The N-methylcarboxamide group of the nicotinamide core provides another avenue for chemical modification, although it is generally less reactive than the vinyl group.

While the user's query specifies N-Methyl-5-vinylnicotinamide, the provided outline heading refers to the "Primary Amide Group". Nicotinamide itself possesses a primary amide. Derivatization of a primary amide like that in nicotinamide can be achieved through various standard organic transformations. These include hydrolysis to the corresponding carboxylic acid (nicotinic acid), which can be performed under acidic or basic conditions. Dehydration of the primary amide, typically using reagents like phosphorus pentoxide or trifluoroacetic anhydride, would yield the corresponding nitrile (5-vinylnicotinonitrile, in the case of the vinyl-substituted parent amide). The amide nitrogen can also undergo reactions, for instance with isocyanates, to form N-acylureas. rsc.org The rotational barrier of the amide bond in nicotinamide has been studied, which influences its conformational behavior and reactivity. researchgate.net For N-Methyl-5-vinylnicotinamide, the amide is secondary (an N-methyl amide), which would preclude reactions specific to the N-H bonds of a primary amide, but it could still undergo hydrolysis to N-methylaminomethyl pyridine and the corresponding carboxylic acid under harsh conditions.

Hydrolysis and Amidation Transformations

The N-methylamide group is a key functional group in N-Methyl-5-vinylnicotinamide, and its reactivity is central to the molecule's transformations. Like other amides, it is susceptible to hydrolysis, a reaction that involves the cleavage of the carbon-nitrogen bond by water. This process is typically slow at neutral pH but can be significantly accelerated by acidic or basic conditions.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the carbonyl oxygen of the amide is protonated, rendering the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by a water molecule. The subsequent cleavage of the C-N bond yields 5-vinylnicotinic acid and methylammonium (B1206745) ion.

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide (B78521) ion directly attacks the electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate which then collapses, expelling the methylamide anion (or its protonated form, methylamine) as the leaving group, resulting in the formation of a carboxylate salt of 5-vinylnicotinic acid.

While the formation of N-methyl amides from carboxylic acids is a common synthetic route, transformations involving the already-formed amide in N-Methyl-5-vinylnicotinamide primarily concern hydrolysis or potential transamidation reactions. Transamidation, the exchange of the N-methyl group with another amine, is generally less favorable and requires specific catalysts or conditions to proceed efficiently. Enzymatic methods, utilizing enzymes like lipases or cutinases, can also facilitate amidation and hydrolysis reactions under mild conditions, often with high selectivity. nih.gov

Reactivity of the Pyridine Nitrogen Atom

The nitrogen atom within the pyridine ring of N-Methyl-5-vinylnicotinamide possesses a lone pair of electrons, making it a nucleophilic center. This characteristic allows it to participate in reactions leading to the formation of pyridinium (B92312) salts and coordination complexes.

Quaternization and Pyridinium Salt Formation

Quaternization is a characteristic reaction of pyridine and its derivatives, involving the alkylation of the ring nitrogen. mdpi.comnih.gov This reaction transforms the neutral, nucleophilic nitrogen into a positively charged, quaternary ammonium (B1175870) center. The process typically involves reacting N-Methyl-5-vinylnicotinamide with an electrophilic alkylating agent, such as an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide).

The reaction proceeds via an SN2 mechanism, where the pyridine nitrogen acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide ion. semanticscholar.org The rate of this reaction is influenced by several factors, including the nature of the alkylating agent, the solvent, and the temperature. semanticscholar.org For instance, refluxing a solution of the pyridine derivative with a bromoalkane in a suitable solvent like ethanol (B145695) is a common preparative method. nih.gov The resulting N-alkyl-5-vinyl-N'-methylnicotinamide halide salts are typically crystalline solids with increased water solubility compared to the parent molecule.

| Alkylating Agent | General Reaction Conditions | Product (Pyridinium Salt) |

|---|---|---|

| Methyl Iodide (CH₃I) | Reaction in a polar aprotic solvent (e.g., acetone, acetonitrile) at room or elevated temperature. | 1-Methyl-3-(N-methylcarbamoyl)-5-vinylpyridinium iodide |

| Ethyl Bromide (CH₃CH₂Br) | Reflux in a solvent like ethanol. | 1-Ethyl-3-(N-methylcarbamoyl)-5-vinylpyridinium bromide |

| Benzyl Chloride (C₆H₅CH₂Cl) | Heating in a suitable solvent (e.g., acetonitrile) for an extended period. | 1-Benzyl-3-(N-methylcarbamoyl)-5-vinylpyridinium chloride |

Coordination Chemistry with Transition Metal Centers

The lone pair of electrons on the pyridine nitrogen enables N-Methyl-5-vinylnicotinamide to act as a ligand in coordination chemistry. uniba.sk It can donate this electron pair to an empty orbital of a transition metal ion, forming a coordinate covalent bond. In this capacity, it typically functions as a monodentate ligand, binding to the metal center through the nitrogen atom.

The formation of these coordination complexes is a Lewis acid-base reaction, where the metal ion is the Lewis acid (electron pair acceptor) and the N-Methyl-5-vinylnicotinamide molecule is the Lewis base (electron pair donor). The stability and geometry of the resulting complex depend on various factors, including the identity and oxidation state of the metal ion, the coordination number, and the presence of other ligands. Nicotinamide derivatives are known to form stable complexes with various transition metals. researchgate.net

| Transition Metal Ion (Example) | General Complex Formula (L = N-Methyl-5-vinylnicotinamide) | Common Coordination Geometry |

|---|---|---|

| Copper(II) (Cu²⁺) | [Cu(L)₄]²⁺ | Square Planar or Tetrahedral |

| Cobalt(II) (Co²⁺) | [Co(L)₄]²⁺ or [Co(L)₆]²⁺ | Tetrahedral or Octahedral |

| Nickel(II) (Ni²⁺) | [Ni(L)₆]²⁺ | Octahedral |

| Zinc(II) (Zn²⁺) | [Zn(L)₄]²⁺ | Tetrahedral |

Stability and Degradation Pathways of N-Methyl-5-vinylnicotinamide

The stability of N-Methyl-5-vinylnicotinamide is determined by its susceptibility to environmental factors such as heat, light, pH, and oxidizing agents. europa.eu Degradation can occur through several pathways, involving the different functional groups within the molecule.

Vinyl Group Reactivity: The vinyl group is a potential site of instability. It can undergo oxidation, which may lead to the formation of an epoxide, aldehydes, or cleavage of the carbon-carbon double bond under strong oxidizing conditions. Furthermore, the vinyl group can be susceptible to polymerization, especially in the presence of radical initiators, heat, or UV light, leading to the formation of oligomeric or polymeric materials.

Amide Hydrolysis: As discussed previously (Section 3.2.2), the N-methylamide bond can be hydrolyzed under acidic or basic conditions, leading to the formation of 5-vinylnicotinic acid and methylamine. This represents a significant degradation pathway in aqueous solutions at non-neutral pH.

Pyridine Ring Degradation: The pyridine ring itself is generally aromatic and relatively stable. However, it can be degraded under harsh conditions, such as strong oxidation (e.g., with permanganate (B83412) or ozone), which can lead to ring opening. Photochemical degradation is also a possibility upon prolonged exposure to high-energy light.

A comprehensive stability profile would require long-term studies under controlled conditions to identify specific degradation products and determine the kinetics of the degradation pathways. europa.eu

| Condition | Affected Functional Group | Potential Degradation Pathway |

|---|---|---|

| Strong Acid/Base (aqueous) | N-methylamide | Hydrolysis to 5-vinylnicotinic acid and methylamine |

| Oxidizing Agents (e.g., O₃, KMnO₄) | Vinyl group, Pyridine ring | Oxidative cleavage of the double bond; Ring opening |

| UV Light / Radical Initiators | Vinyl group | Polymerization |

| High Temperature | Entire molecule | General thermal decomposition |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of N-Methyl-5-vinylnicotinamide in solution. Through a combination of one-dimensional and two-dimensional NMR experiments, the chemical environment, carbon framework, and inter-atomic connectivity can be meticulously mapped.

Proton (¹H) NMR spectroscopy provides detailed information about the electronic environment of the hydrogen atoms within the molecule. The chemical shift (δ) of each proton is indicative of its shielding or deshielding, offering insights into the proximity of electronegative atoms and anisotropic effects from the aromatic ring and vinyl group.

The expected ¹H NMR spectrum of N-Methyl-5-vinylnicotinamide would exhibit distinct signals corresponding to the protons on the pyridine (B92270) ring, the vinyl group, and the N-methyl group. The aromatic protons would appear in the downfield region (typically δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current. The vinyl protons would resonate in the characteristic olefinic region (typically δ 5.0-7.0 ppm), with their coupling patterns revealing their cis/trans relationship. The N-methyl protons would appear as a singlet in the upfield region (typically δ 2.5-3.5 ppm).

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for N-Methyl-5-vinylnicotinamide (Note: These are predicted values and may vary based on solvent and experimental conditions.)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 (Pyridine) | 8.8 - 9.0 | s | - |

| H-4 (Pyridine) | 8.0 - 8.2 | d | ~8.0 |

| H-6 (Pyridine) | 8.5 - 8.7 | d | ~2.0 |

| H-1' (Vinyl) | 6.6 - 6.8 | dd | ~17.0, ~10.5 |

| H-2'a (Vinyl, trans) | 5.8 - 6.0 | d | ~17.0 |

| H-2'b (Vinyl, cis) | 5.3 - 5.5 | d | ~10.5 |

| N-CH₃ | 3.0 - 3.2 | s | - |

Carbon-13 (¹³C) NMR spectroscopy is instrumental in defining the carbon skeleton of N-Methyl-5-vinylnicotinamide. Each unique carbon atom in the molecule produces a distinct signal, with its chemical shift providing information about its hybridization and bonding environment.

The aromatic carbons of the pyridine ring are expected to resonate in the downfield region (δ 120-155 ppm). The vinyl group carbons will also appear in the downfield region (δ 110-140 ppm). The carbonyl carbon of the amide group will be significantly deshielded, appearing at the lowest field (δ 165-175 ppm). The N-methyl carbon will be found in the upfield region (δ 25-35 ppm).

Table 2: Predicted ¹³C NMR Chemical Shifts for N-Methyl-5-vinylnicotinamide (Note: These are predicted values and may vary based on solvent and experimental conditions.)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 (Pyridine) | 150 - 153 |

| C-3 (Pyridine) | 133 - 136 |

| C-4 (Pyridine) | 138 - 141 |

| C-5 (Pyridine) | 130 - 133 |

| C-6 (Pyridine) | 147 - 150 |

| C=O (Amide) | 168 - 171 |

| C-1' (Vinyl) | 135 - 138 |

| C-2' (Vinyl) | 115 - 118 |

| N-CH₃ | 26 - 29 |

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks. For N-Methyl-5-vinylnicotinamide, COSY would show correlations between adjacent protons on the pyridine ring (H-4 and H-6) and within the vinyl group (H-1' with H-2'a and H-2'b).

Heteronuclear Single Quantum Coherence (HSQC): HSQC spectroscopy identifies direct one-bond correlations between protons and their attached carbons (¹H-¹³C). hmdb.cacolumbia.edu This technique would definitively link each proton signal to its corresponding carbon in the framework. hmdb.cacolumbia.edu

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range (two or three bond) correlations between protons and carbons (¹H-¹³C). hmdb.cacolumbia.edu This is particularly useful for identifying connections across quaternary carbons (like C-3, C-5, and the carbonyl carbon) and for confirming the placement of the N-methyl and vinyl groups on the nicotinamide (B372718) scaffold. hmdb.cacolumbia.edu For instance, a correlation between the N-methyl protons and the carbonyl carbon would be expected.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a vital analytical technique for determining the molecular weight of N-Methyl-5-vinylnicotinamide and for gaining structural insights through the analysis of its fragmentation patterns.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) provides a highly accurate measurement of the molecular mass of a compound. For N-Methyl-5-vinylnicotinamide (C₉H₁₀N₂O), the expected exact mass can be calculated. The detection of the protonated molecule [M+H]⁺ with a mass-to-charge ratio (m/z) that matches the calculated value to within a few parts per million (ppm) provides strong evidence for the elemental composition of the molecule.

Table 3: Predicted HRESIMS Data for N-Methyl-5-vinylnicotinamide

| Ion | Calculated Exact Mass (m/z) |

| [M+H]⁺ | 163.0866 |

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) combines the separation power of liquid chromatography with the precise mass analysis of HRMS. This technique is invaluable for assessing the purity of a sample of N-Methyl-5-vinylnicotinamide and for confirming its identity in complex mixtures. The retention time from the LC provides a characteristic identifier, while the high-resolution mass spectrum of the eluting peak confirms the molecular formula. This method is highly sensitive and specific, making it a cornerstone of modern analytical chemistry for compound verification.

Vibrational Spectroscopy

Infrared (IR) spectroscopy is a cornerstone technique for the identification of functional groups. The absorption of IR radiation at specific frequencies corresponds to the vibrational modes (stretching, bending, wagging) of specific bonds within the N-Methyl-5-vinylnicotinamide molecule. The expected characteristic absorption bands are derived from the analysis of similar structures, such as nicotinamide and vinylpyridines. researchgate.netresearchgate.net

The key functional groups and their expected IR absorption regions are:

Pyridine Ring: The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The C=C and C=N ring stretching vibrations are expected in the 1600-1400 cm⁻¹ region. nih.gov

Vinyl Group: The vinyl C-H stretching is anticipated just above 3000 cm⁻¹. The C=C stretching vibration is expected around 1640-1620 cm⁻¹. Furthermore, characteristic out-of-plane C-H bending vibrations (wagging) are expected in the 1000-800 cm⁻¹ range, which can be diagnostic for the substitution pattern of the alkene.

N-Methyl Amide Group: This group presents several key bands. The most prominent is the C=O stretching vibration, known as the Amide I band, which is expected to appear in the range of 1680-1630 cm⁻¹. Unlike a primary or secondary amide, there will be no N-H stretching bands around 3300 cm⁻¹. The C-N stretching and CH₃ bending modes also contribute to the spectrum in the fingerprint region. nih.gov

A summary of the predicted IR absorption bands for N-Methyl-5-vinylnicotinamide is presented below.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| C-H Stretch | Aromatic (Pyridine) & Vinyl | 3100 - 3000 |

| C-H Stretch | Aliphatic (N-Methyl) | 2975 - 2850 |

| C=O Stretch (Amide I) | N-Methyl Amide | 1680 - 1630 |

| C=C Stretch | Vinyl | 1640 - 1620 |

| C=C, C=N Stretch | Pyridine Ring | 1600 - 1400 |

| C-H Bend | N-Methyl | 1465 - 1440 |

| C-H Out-of-Plane Bend | Vinyl | 1000 - 800 |

Electronic Absorption Spectroscopy (UV-Vis) and Photochemical Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. This technique is particularly sensitive to conjugated systems of π-electrons.

The chromophore in N-Methyl-5-vinylnicotinamide consists of the pyridine ring conjugated with a vinyl group. This extended conjugation is expected to result in strong absorption in the UV region. The spectrum would likely be characterized by π→π* transitions associated with the conjugated system and n→π* transitions involving the non-bonding electrons on the nitrogen and oxygen atoms.

Compared to nicotinamide, the presence of the vinyl group in conjugation with the pyridine ring is expected to cause a bathochromic shift (a shift to longer wavelengths) of the main absorption bands. researchgate.net The UV spectrum of 1-Methylnicotinamide shows an absorption maximum around 264 nm. sielc.com For N-Methyl-5-vinylnicotinamide, this peak would likely be shifted to a longer wavelength due to the extended conjugation provided by the vinyl substituent.

| Electronic Transition | Associated Chromophore | Predicted Absorption Maximum (λ_max) |

| π → π | Conjugated Vinyl-Pyridine System | 270 - 300 nm |

| n → π | Pyridine Nitrogen, Amide Carbonyl | > 300 nm (typically lower intensity) |

The presence of the vinyl group also introduces the potential for photochemical reactions, such as E/Z photoisomerization or [2+2] cycloadditions upon irradiation with UV light, which could be monitored by observing changes in the UV-Vis spectrum over time.

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, oxygen) in a compound. This data is used to determine the empirical formula of the compound, which can then be compared with the molecular formula to confirm its identity and purity.

The molecular formula for N-Methyl-5-vinylnicotinamide is C₉H₁₀N₂O. Based on the atomic masses of carbon (12.011 u), hydrogen (1.008 u), nitrogen (14.007 u), and oxygen (15.999 u), the theoretical elemental composition can be calculated.

| Element | Symbol | Theoretical Mass Percentage (%) |

| Carbon | C | 66.65% |

| Hydrogen | H | 6.21% |

| Nitrogen | N | 17.27% |

| Oxygen | O | 9.86% |

Experimental results from elemental analysis that closely match these theoretical values provide strong evidence for the correct elemental composition and high purity of a synthesized sample.

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique can provide definitive information on bond lengths, bond angles, torsional angles, and intermolecular interactions, such as hydrogen bonding and π-stacking.

While the specific crystal structure of N-Methyl-5-vinylnicotinamide has not been reported, insights into its likely solid-state conformation can be drawn from the crystal structures of related nicotinamide derivatives. acs.orgbiosynth.comresearchgate.net It is expected that the pyridine ring would be largely planar. The conformation around the C-C bond connecting the ring to the amide group is crucial and often shows a degree of torsion.

Key structural features that would be determined include:

Confirmation of Connectivity: Unambiguously confirms the atomic connections.

Molecular Geometry: Provides precise bond lengths (e.g., C=O, C=C, C-N) and angles, confirming the hybridization and geometry of each atom.

Conformation: Defines the spatial orientation of the vinyl and N-methyl amide groups relative to the pyridine ring.

Intermolecular Interactions: In the absence of an amide N-H donor, the carbonyl oxygen can act as a hydrogen bond acceptor, potentially interacting with C-H donors from neighboring molecules. π-π stacking interactions between the pyridine rings are also a common feature in the crystal packing of such aromatic compounds.

Obtaining a suitable single crystal and performing X-ray diffraction analysis would provide the ultimate confirmation of the structure of N-Methyl-5-vinylnicotinamide.

Computational and Theoretical Studies on N Methyl 5 Vinylnicotinamide Systems

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in predicting the three-dimensional structure and electronic properties of molecules. Methods such as DFT with the B3LYP functional and a 6-311++G(d,p) basis set have been shown to provide results that correlate well with experimental data for related molecules like nicotinamide (B372718). researchgate.netresearchgate.net

The molecular geometry of N-Methyl-5-vinylnicotinamide is defined by the spatial arrangement of its atoms, including bond lengths, bond angles, and dihedral angles. The core structure consists of a pyridine (B92270) ring substituted at the 3-position with an N-methylcarboxamide group and at the 5-position with a vinyl group. DFT calculations on nicotinamide and its derivatives suggest that the pyridine ring itself will exhibit slight deviations from a perfect hexagon due to the electronic influence of its substituents. researchgate.netresearchgate.net The amide group (–CONHCH₃) is expected to be largely planar. The bond lengths and angles within the pyridine ring and the amide group can be reliably predicted based on computational data from these analogous systems.

| Parameter | Description | Predicted Value |

|---|---|---|

| C=O Bond Length | Carbonyl bond in the amide group | ~1.22 Å |

| C(ring)-C(amide) Bond Length | Bond connecting the pyridine ring and the amide carbon | ~1.51 Å |

| C-N (amide) Bond Length | Carbon-Nitrogen bond within the amide group | ~1.36 Å |

| C=C (vinyl) Bond Length | Double bond in the vinyl group | ~1.34 Å |

| C(ring)-C(vinyl) Bond Length | Bond connecting the pyridine ring and the vinyl group | ~1.48 Å |

| O=C-N Angle | Bond angle within the amide group | ~122° |

| C(ring)-C-N Angle | Bond angle involving the pyridine ring and amide group | ~118° |

The electronic structure of a molecule governs its reactivity and spectroscopic properties. Key aspects include the distribution of electron density, molecular electrostatic potential (MEP), and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution. For N-Methyl-5-vinylnicotinamide, the most negative potential (red/yellow regions) is expected to be localized on the electronegative oxygen atom of the carbonyl group and the nitrogen atom of the pyridine ring, indicating these are sites susceptible to electrophilic attack.

Frontier Molecular Orbitals (HOMO/LUMO): The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO (ΔE_gap) is an indicator of molecular reactivity; a smaller gap suggests higher reactivity. In this molecule, the HOMO is likely distributed over the vinyl group and the pyridine ring, while the LUMO may be concentrated on the electron-withdrawing amide group and the ring system. ijcce.ac.irnih.gov

| Parameter | Description | Predicted Characteristic |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Localized on pyridine ring and vinyl group |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Localized on pyridine ring and amide group |

| HOMO-LUMO Gap (ΔE_gap) | Indicator of chemical reactivity and electronic transitions | Moderate; typical for conjugated aromatic systems |

| Dipole Moment | Measure of molecular polarity | Significant, due to electronegative N and O atoms |

Reaction Mechanism Studies of Functionalization Pathways and Selectivity

Theoretical studies can elucidate the mechanisms of chemical reactions, providing insights into transition states, activation energies, and the selectivity of different reaction pathways. For N-Methyl-5-vinylnicotinamide, functionalization can occur at several sites: the pyridine nitrogen, the aromatic ring, the vinyl group, or the amide group.

Functionalization of the Vinyl Group: The vinyl group is a versatile handle for functionalization. Computational studies on related vinylpyridines show they can undergo various reactions. rsc.org

Michael-type Additions: The electron-deficient nature of the pyridine ring makes the β-carbon of the vinyl group electrophilic and susceptible to attack by nucleophiles.

Cycloadditions: The vinyl group can participate in photochemical [2+2] cycloaddition reactions with other olefins. nih.gov

Deoxygenative Couplings: Ruthenium-catalyzed β-selective alkylation of vinylpyridines with aldehydes or ketones provides a pathway for C-C bond formation. rsc.org The mechanism involves the coordination of the vinylpyridine and a hydrazone intermediate to the ruthenium center.

Functionalization of the Pyridine Ring: The pyridine nitrogen is a nucleophilic and basic site, readily undergoing quaternization reactions with alkyl halides. semanticscholar.org Direct C-H functionalization of the pyridine ring is challenging due to its electron-deficient character but can be achieved using transition-metal catalysis. beilstein-journals.org Computational studies can help predict the regioselectivity (i.e., which C-H bond is most likely to react) based on the electronic and steric environment.

Selectivity: The selectivity of a reaction is determined by the relative activation barriers of competing pathways. DFT calculations can model the transition state structures and energies for different potential reactions. For N-Methyl-5-vinylnicotinamide, the pyridine nitrogen is the most likely site for protonation or alkylation under acidic or electrophilic conditions. Reactions at the vinyl group are also highly plausible, with the precise outcome depending on the reagents and catalysts employed.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies, Electronic Transitions)

Computational methods are widely used to predict spectroscopic data, which serves as a powerful tool for structure verification. nih.govuni-bonn.de

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Theoretical prediction of ¹H and ¹³C chemical shifts can be performed using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. ijcce.ac.ir The predicted shifts for N-Methyl-5-vinylnicotinamide are based on the known effects of N-methylamide and vinyl substituents on a pyridine ring. The protons on the pyridine ring will appear in the aromatic region (typically 7.0-9.0 ppm), with their exact shifts influenced by the positions of the two functional groups. The vinyl protons will resonate in the alkene region (5.0-6.5 ppm), and the N-methyl protons will appear as a singlet further upfield.

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| H2 (ring) | ~8.8 - 9.1 | Singlet / Doublet |

| H4 (ring) | ~8.1 - 8.4 | Doublet of Doublets |

| H6 (ring) | ~8.6 - 8.9 | Doublet |

| -CH= (vinyl) | ~6.5 - 6.8 | Doublet of Doublets |

| =CH₂ (vinyl, trans) | ~5.8 - 6.1 | Doublet |

| =CH₂ (vinyl, cis) | ~5.3 - 5.6 | Doublet |

| N-CH₃ | ~2.9 - 3.2 | Singlet |

| N-H | ~7.5 - 8.5 (broad) | Broad Singlet |

Vibrational Frequencies: Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. DFT calculations can predict these frequencies with good accuracy, aiding in the assignment of experimental spectra. researchgate.netacs.org For N-Methyl-5-vinylnicotinamide, key vibrational modes would include the C=O stretching of the amide group (a strong band typically around 1650-1680 cm⁻¹), the N-H stretching (around 3300 cm⁻¹), C=C stretching of the vinyl group and pyridine ring (in the 1500-1650 cm⁻¹ region), and various C-H bending modes. nih.govnih.gov

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|

| N-H Stretch | 3250 - 3350 | Medium |

| Aromatic C-H Stretch | 3050 - 3150 | Medium-Weak |

| Aliphatic C-H Stretch (Methyl) | 2900 - 3000 | Medium-Weak |

| C=O Stretch (Amide I) | 1650 - 1680 | Strong |

| C=C/C=N Ring Stretches | 1550 - 1650 | Medium-Strong |

| N-H Bend (Amide II) | 1510 - 1550 | Medium |

| C-H Out-of-Plane Bends | 700 - 900 | Strong |

Electronic Transitions: Time-dependent DFT (TD-DFT) can predict the electronic transitions that give rise to UV-Visible absorption spectra. N-Methyl-5-vinylnicotinamide, as a conjugated aromatic system, is expected to exhibit strong π-π* transitions at shorter wavelengths (higher energy) and weaker n-π* transitions, involving the non-bonding electrons on the oxygen and nitrogen atoms, at longer wavelengths (lower energy).

Conformational Analysis and Molecular Dynamics Simulations

Molecules that are not rigid can exist in multiple spatial arrangements, or conformations. Understanding the conformational landscape is crucial as it can dictate biological activity and physical properties.

Molecular Dynamics (MD) Simulations: While quantum calculations are ideal for static properties, MD simulations are used to study the dynamic behavior of molecules over time. mdpi.commsstate.edu An MD simulation of N-Methyl-5-vinylnicotinamide, particularly in a solvent like water, would reveal how the molecule moves, flexes, and interacts with its environment. Such simulations could track the rotation of the vinyl and amide groups, the stability of different conformers, and the formation of intermolecular hydrogen bonds between the amide group and solvent molecules. This provides a more realistic picture of the molecule's behavior in solution than static calculations alone. researchgate.net

Potential Applications in Chemical Research and Materials Science

Building Blocks for Complex Molecular Architectures

The presence of a polymerizable vinyl group and a heterocyclic scaffold allows N-Methyl-5-vinylnicotinamide to be a versatile starting material for the synthesis of more complex molecular structures.

While direct studies on the polymerization of N-Methyl-5-vinylnicotinamide are not extensively documented, the chemistry of related N-vinylamides, such as N-vinylformamide and N-methyl-N-vinylacetamide, provides strong evidence for its potential in polymer synthesis. nii.ac.jpresearchgate.netresearchgate.netelsevierpure.comgoogle.com These related monomers readily undergo radical polymerization to form polymers with a range of molecular weights and properties. researchgate.net It is therefore highly probable that N-Methyl-5-vinylnicotinamide can act as a monomer for the synthesis of both homopolymers and copolymers through vinyl polymerization techniques. beilstein-journals.org The resulting polymers would feature a pendant N-methylnicotinamide group, which could impart specific properties to the material, such as hydrophilicity, and potential for post-polymerization modification. The polymerization conditions for similar N-vinylamides often involve free radical initiators. nii.ac.jp

Table 1: Examples of Polymerization of Related N-Vinylamides

| Monomer | Polymerization Method | Resulting Polymer |

| N-vinylformamide | Free Radical Polymerization | Poly(N-vinylformamide) |

| N-methyl-N-vinylacetamide | Organotellurium-Mediated Radical Polymerization (TERP) | Poly(N-methyl-N-vinylacetamide) |

| N-vinylcarbazole | Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization | Poly(N-vinylcarbazole) mdpi.com |

This table is based on the polymerization of structurally similar compounds and suggests the potential polymerization behavior of N-Methyl-5-vinylnicotinamide.

The vinyl group of N-Methyl-5-vinylnicotinamide is a reactive handle that can participate in various cycloaddition and ring-forming reactions, making it a potential scaffold for the synthesis of fused heterocyclic systems. For instance, the vinyl group can act as a dienophile in Diels-Alder reactions, allowing for the construction of six-membered rings. rsc.orgresearchgate.netnih.govmdpi.commdpi.com Furthermore, intramolecular cyclization reactions, such as ring-closing metathesis, could be employed if a suitable diene moiety is introduced elsewhere in the molecule, leading to the formation of novel nitrogen-containing macrocycles. nih.govwikipedia.orgrsc.org The synthesis of fused nitrogenated heterocycles is a significant area of organic chemistry, as these motifs are present in many biologically active compounds. organic-chemistry.orgdntb.gov.uaresearchgate.net The reactivity of the vinyl group in N-Methyl-5-vinylnicotinamide opens avenues for its use in constructing diverse and complex heterocyclic architectures.

Ligand Design in Organometallic Chemistry and Catalysis

The pyridine (B92270) nitrogen and potentially the amide oxygen of N-Methyl-5-vinylnicotinamide can coordinate to metal centers, making it a candidate for ligand design in organometallic chemistry and catalysis.

The nicotinamide (B372718) moiety is known to coordinate with various transition metals. researchgate.net The presence of both a pyridine nitrogen and an amide group in N-Methyl-5-vinylnicotinamide offers bidentate chelation possibilities, which can be exploited in the design of metal complexes. These complexes could find applications in catalysis, for example, in hydrogenation or oxidation reactions. The vinyl group itself can also act as a coordination site for transition metals, further expanding the possibilities for its use in organometallic chemistry.

If N-Methyl-5-vinylnicotinamide is synthesized from a chiral precursor or resolved into its enantiomers, it could serve as a chiral substrate in asymmetric catalysis. The development of chiral ligands is crucial for enantioselective synthesis, a field of immense importance in the pharmaceutical and fine chemical industries. nih.govmdpi.com The design of such ligands often involves incorporating a chiral center into a molecule that can coordinate to a metal catalyst. By introducing chirality into the N-Methyl-5-vinylnicotinamide structure, for instance, at the methyl group or by incorporating a chiral substituent, it could be developed into a valuable chiral ligand for a variety of asymmetric transformations, such as asymmetric hydrogenation or carbon-carbon bond-forming reactions. researchgate.net

Development of Optoelectronic Materials (e.g., Photoswitchable Systems)

While direct research linking N-Methyl-5-vinylnicotinamide to optoelectronic materials is limited, its constituent parts suggest potential in this area. The nicotinamide core is an essential component of NADH and NADPH, which are involved in biological redox reactions that have photochemical aspects. The electronic properties of nicotinic acid derivatives have been studied, indicating their potential for modification to tune their electronic behavior. researchgate.net The vinyl group offers a site for polymerization or for incorporation into larger conjugated systems, which are often the basis of optoelectronic materials. By functionalizing the pyridine ring or the vinyl group with photochromic units, it may be possible to design photoswitchable systems based on N-Methyl-5-vinylnicotinamide. Further research is needed to explore the electronic and photophysical properties of polymers and larger molecular architectures derived from this compound to fully assess their potential in optoelectronics.

Chemical Probes for Mechanistic Studies in Chemical Biology (Focusing on Chemical Design and Synthesis)

The strategic design and synthesis of chemical probes are fundamental to elucidating complex biological mechanisms. While direct studies on N-Methyl-5-vinylnicotinamide as a chemical probe are not extensively documented, its structural features, particularly the vinyl group, present a versatile scaffold for the rational design of probes to investigate cellular processes. The design of such probes often involves the incorporation of reporter tags or reactive groups to enable detection or interaction with biological targets.

Chemical Design Strategy

The design of chemical probes based on the N-Methyl-5-vinylnicotinamide scaffold would likely focus on the vinyl moiety as a key functional handle. This group can be chemically modified to introduce various functionalities, such as fluorophores, biotin (B1667282) tags, or photoaffinity labels. The core nicotinamide structure is a well-known motif in biological systems, particularly as a precursor to the cofactor nicotinamide adenine (B156593) dinucleotide (NAD+). Derivatives of nicotinamide are known to interact with a variety of enzymes, and N-Methyl-5-vinylnicotinamide-based probes could be designed to target these enzymes.

For instance, the vinyl group can undergo a variety of chemical transformations, including Heck coupling, hydroamination, or click chemistry after suitable modification, to attach larger functional units. The choice of the appended group would depend on the specific biological question being addressed. For example, a fluorescent dye would allow for the visualization of the probe's localization within a cell, while a biotin tag would enable the affinity purification of its binding partners.

Synthesis of N-Methyl-5-vinylnicotinamide-Based Probes

The synthesis of N-Methyl-5-vinylnicotinamide itself would likely begin from a suitable nicotinic acid precursor. A plausible synthetic route could involve the following key steps:

Esterification of 5-bromonicotinic acid to protect the carboxylic acid.

N-methylation of the pyridine ring using a methylating agent such as methyl iodide.

Stille or Suzuki coupling to introduce the vinyl group at the 5-position, reacting the bromo-substituted precursor with a vinyltin (B8441512) or vinylboronic acid reagent, respectively.

Amidation of the ester to form the final N-methylnicotinamide derivative.

This synthetic strategy allows for the late-stage introduction of the vinyl group, which is advantageous for incorporating this functionality into more complex molecules.

To create a chemical probe, the vinyl group of N-Methyl-5-vinylnicotinamide could be further functionalized. For example, it could be converted to an aldehyde or a carboxylic acid, which could then be coupled to an amine- or alcohol-containing reporter molecule. Alternatively, the vinyl group could be used in a thiol-ene "click" reaction to attach a thiol-containing reporter group.

Potential Research Applications

N-Methyl-5-vinylnicotinamide-based probes could be employed to study enzymes that utilize nicotinamide or its derivatives as substrates. One such class of enzymes is the Nicotinamide N-Methyltransferases (NNMTs), which are involved in the metabolism of nicotinamide. nih.govnih.gov Probes based on this scaffold could be designed as activity-based probes to covalently label and identify novel enzymes that interact with nicotinamide derivatives.

Furthermore, the vinyl group offers the potential for developing covalent inhibitors. If the probe binds to an enzyme in such a way that the vinyl group is positioned near a nucleophilic residue in the active site, it could undergo a Michael addition reaction, leading to irreversible inhibition. This would be a powerful tool for studying the function of the target enzyme.

The development of such probes would involve a detailed investigation of their structure-activity relationships to optimize their potency and selectivity for the intended biological target. sigmaaldrich.com

Table of Potential Functionalizations for N-Methyl-5-vinylnicotinamide-Based Probes

| Functional Group | Reporter/Tag | Potential Application |

| Fluorophore | Fluorescein, Rhodamine | Cellular imaging and localization studies |

| Biotin | Biotin | Affinity purification of binding partners |

| Photoaffinity Label | Benzophenone, Arylazide | Covalent cross-linking to target proteins upon photoactivation |

| Click Chemistry Handle | Alkyne, Azide | Versatile ligation with a wide range of reporter molecules |

Future Directions and Emerging Research Avenues for N Methyl 5 Vinylnicotinamide

Exploration of Novel and Sustainable Synthetic Pathways

There is no published research on the synthesis of N-Methyl-5-vinylnicotinamide. Future research would first need to establish a viable synthetic route. Initial exploration might involve standard organic chemistry reactions for N-methylation and the introduction of a vinyl group onto a nicotinamide (B372718) scaffold. Key considerations for novel and sustainable pathways would include:

Atom Economy: Designing a synthesis that maximizes the incorporation of starting material atoms into the final product.

Green Solvents: Utilizing environmentally benign solvents to minimize hazardous waste.

Catalytic Methods: Employing catalytic rather than stoichiometric reagents to improve efficiency and reduce waste.

Once a synthetic pathway is established, further research could focus on optimizing reaction conditions to improve yield, purity, and scalability.

Advanced Applications in Supramolecular Chemistry and Self-Assembly

The potential for N-Methyl-5-vinylnicotinamide in supramolecular chemistry is currently unexplored. The presence of a pyridine (B92270) ring, an amide group, and a vinyl group suggests several possibilities for non-covalent interactions that could drive self-assembly. Future research in this area would involve:

Crystallographic Studies: Determining the single-crystal X-ray structure of the compound to understand its packing and intermolecular interactions in the solid state.

Solution-State Assembly: Investigating its ability to form ordered structures in various solvents through techniques like NMR spectroscopy and dynamic light scattering.

Host-Guest Chemistry: Exploring its potential to act as a host or guest molecule in the formation of larger supramolecular complexes.

These fundamental studies would be the first step in envisioning any advanced applications in areas such as molecular recognition, sensing, or the development of functional soft materials.

Integration into Hybrid Materials and Nanostructures

The vinyl group in N-Methyl-5-vinylnicotinamide presents a clear opportunity for its use as a monomer in polymerization reactions. This could lead to its integration into a variety of hybrid materials and nanostructures. Future research avenues could include:

Polymer Synthesis: Polymerizing N-Methyl-5-vinylnicotinamide to create novel homopolymers or copolymerizing it with other monomers to tailor material properties.

Surface Functionalization: Grafting the monomer or polymer onto the surfaces of nanoparticles (e.g., silica, gold) or other substrates to impart new functionalities.

Composite Materials: Incorporating the polymer into matrices to create advanced composites with potentially enhanced mechanical, thermal, or chemical properties.

However, without any existing data on the compound or its polymerization behavior, these remain hypothetical avenues of research.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-Methyl-5-vinylnicotinamide, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, methyl nicotinate derivatives are often synthesized via esterification of nicotinic acid followed by functionalization at the 5-position using vinylating agents like vinyl halides or Grignard reagents . Reaction optimization should include testing catalysts (e.g., palladium for cross-coupling), solvent polarity (DMF vs. THF), and temperature gradients (25–80°C) to maximize yield. Characterization via TLC and HPLC is critical to monitor intermediate purity .

Q. How can researchers validate the structural integrity of N-Methyl-5-vinylnicotinamide?

- Methodological Answer : Use a combination of spectroscopic techniques:

- 1H/13C NMR : Compare chemical shifts to PubChem data for analogous compounds (e.g., methyl 5-(chloromethyl)nicotinate hydrochloride ).

- Mass Spectrometry (MS) : Confirm molecular ion peaks and fragmentation patterns against theoretical values.

- Infrared (IR) Spectroscopy : Identify characteristic carbonyl (C=O, ~1700 cm⁻¹) and vinyl (C=C, ~1600 cm⁻¹) stretches .

Q. What are the solubility and stability profiles of N-Methyl-5-vinylnicotinamide under laboratory conditions?

- Methodological Answer : Test solubility in polar (water, ethanol) and non-polar solvents (DCM, hexane) using UV-Vis spectroscopy to detect aggregation. Stability studies should assess degradation under light, humidity, and temperature (e.g., 4°C vs. room temperature) via HPLC over 72 hours. For storage, recommend desiccated, light-protected containers at 2–8°C .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for N-Methyl-5-vinylnicotinamide across studies?

- Methodological Answer : Conduct comparative assays using standardized protocols (e.g., IC50 determination with consistent cell lines and controls). Perform meta-analysis of existing data to identify confounding variables (e.g., impurity levels, solvent effects). Validate findings with orthogonal methods, such as SPR (surface plasmon resonance) for binding affinity and in vivo models for pharmacokinetic consistency .

Q. What experimental design strategies optimize reaction yields for N-Methyl-5-vinylnicotinamide under varying catalytic conditions?

- Methodological Answer : Employ Design of Experiments (DOE) to evaluate factors like catalyst loading (e.g., Pd(PPh3)4 vs. CuI), base strength (K2CO3 vs. NaH), and reaction time. Use response surface methodology (RSM) to model interactions between variables. For example, reports 75% yield for a chloromethyl analog using Pd catalysis in DMF at 60°C, suggesting similar conditions may apply .

Q. How can byproducts from N-Methyl-5-vinylnicotinamide synthesis be identified and minimized?

- Methodological Answer : Use LC-MS/MS to detect and quantify byproducts (e.g., de-esterified or dimerized species). Optimize purification via column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water mixtures). Mechanistic studies (e.g., DFT calculations) can predict side reactions, such as vinyl group polymerization, guiding additive use (e.g., radical inhibitors) .

Q. What strategies are recommended for assessing the compound’s potential in enzyme inhibition studies?

- Methodological Answer : Perform kinetic assays (e.g., Michaelis-Menten plots) with purified enzymes (e.g., NAD-dependent dehydrogenases) to evaluate competitive vs. non-competitive inhibition. Use fluorescence quenching or isothermal titration calorimetry (ITC) to measure binding constants. Compare results to structural analogs like N-(5-chloro-2-methyl-3-nitrophenyl)acetamide, which shows enzyme inhibition via nitro group interactions .

Data Analysis & Reporting

Q. How should researchers address spectral data discrepancies when characterizing N-Methyl-5-vinylnicotinamide?

- Methodological Answer : Cross-validate with multiple techniques (e.g., 2D NMR for ambiguous proton assignments). Reference databases like NIST Chemistry WebBook for spectral libraries of related esters and amides . If contradictions persist, synthesize a deuterated analog (e.g., nicotinamide-d4 ) to isolate signal contributions.

Q. What statistical approaches are critical for interpreting dose-response data in pharmacological studies?

- Methodological Answer : Use nonlinear regression models (e.g., log(inhibitor) vs. response curves) to calculate EC50/IC50 values. Apply ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons. Report confidence intervals and effect sizes per SRNT guidelines, ensuring transparency in data exclusions and sample size rationale .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.